Acétate d'hydroxytyrosol

Vue d'ensemble

Description

L’acétate d’hydroxytyrosol est un composé phénolique dérivé de l’hydroxytyrosol, qui se trouve en forte concentration dans l’olivier, notamment dans ses feuilles et ses fruits. Ce composé est connu pour ses puissantes propriétés antioxydantes et constitue un élément clé du régime méditerranéen, contribuant à ses bienfaits pour la santé . L’acétate d’hydroxytyrosol est un ester formé par l’acétylation de l’hydroxytyrosol, ce qui améliore sa lipophilie et sa stabilité .

Applications De Recherche Scientifique

Hydroxytyrosol acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antioxidant mechanisms and to develop new synthetic methodologies.

Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Mécanisme D'action

L’acétate d’hydroxytyrosol exerce ses effets principalement par le biais de son activité antioxydante. Il piège les radicaux libres et régule à la hausse l’expression d’enzymes antioxydantes telles que la catalase, la superoxyde dismutase et la glutathion peroxydase . Il module également les voies de signalisation impliquées dans l’inflammation et la survie cellulaire, telles que la voie du facteur 2 apparenté au facteur érythroïde 2 nucléaire (Nrf2) . De plus, l’acétate d’hydroxytyrosol s’est avéré protéger la fonction mitochondriale et maintenir l’homéostasie cellulaire .

Analyse Biochimique

Biochemical Properties

Hydroxytyrosol acetate plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, hydroxytyrosol acetate has been shown to inhibit the activity of lipogenic enzymes such as fatty acid synthase and farnesyl diphosphate synthase in human hepatoma cells . Additionally, it interacts with histone deacetylase 11 (HDAC11), leading to the inhibition of vascular endothelial cell pyroptosis . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.

Cellular Effects

Hydroxytyrosol acetate exerts various effects on different types of cells and cellular processes. In vascular endothelial cells, it inhibits pyroptosis by down-regulating HDAC11 expression, thereby reducing the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . In human dermal fibroblasts, hydroxytyrosol acetate has been shown to decrease the activity of senescence-associated β-galactosidase and reduce the expression of matrix metallopeptidases, indicating its potential in anti-aging and anti-inflammatory applications . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of hydroxytyrosol acetate involves several pathways. It exerts its effects by binding to and inhibiting HDAC11, which plays a crucial role in regulating inflammatory responses in vascular endothelial cells . Additionally, hydroxytyrosol acetate activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II antioxidant enzymes . This activation helps maintain redox homeostasis and protect cells from oxidative stress. Furthermore, hydroxytyrosol acetate has been shown to modulate the PI3K/Akt signaling pathway, contributing to its antioxidative and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxytyrosol acetate have been observed to change over time. Studies have shown that the compound remains stable and retains its antioxidant properties over extended periods . Its bioavailability and pharmacokinetics can be influenced by the food matrix in which it is incorporated . Long-term studies have demonstrated that hydroxytyrosol acetate can maintain its anti-inflammatory and antioxidative effects, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of hydroxytyrosol acetate vary with different dosages in animal models. In a rat model of Parkinson’s disease, hydroxytyrosol acetate demonstrated significant antioxidant effects at a dose of 1.5 mg/kg, reducing oxidative stress and preserving striatal dopamine levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications. Additionally, hydroxytyrosol acetate has been shown to dose-dependently decrease fat droplet size and number in adipose tissue, indicating its potential in metabolic regulation .

Metabolic Pathways

Hydroxytyrosol acetate is involved in several metabolic pathways. It is metabolized into hydroxytyrosol and other derivatives, which are then further processed by phase II enzymes . The compound interacts with enzymes such as tyrosol/tyramine hydroxylase, which plays a role in its biosynthesis . Additionally, hydroxytyrosol acetate activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and contributing to its protective effects against oxidative stress .

Transport and Distribution

Hydroxytyrosol acetate is transported and distributed within cells and tissues through various mechanisms. It is absorbed and metabolized in the gastrointestinal tract, with its bioavailability influenced by the food matrix . Once absorbed, hydroxytyrosol acetate is distributed to different tissues, including the brain, where it can exert its neuroprotective effects . The compound’s transport and distribution are also facilitated by binding proteins and transporters, which help maintain its stability and bioavailability .

Subcellular Localization

The subcellular localization of hydroxytyrosol acetate plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria, where it helps maintain mitochondrial function and protect against oxidative stress . Additionally, hydroxytyrosol acetate can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its therapeutic potential . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its protective effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acétate d’hydroxytyrosol peut être synthétisé en trois étapes à partir du catéchol. La première étape consiste en l’hydroxylation du catéchol pour former de l’acide 3,4-dihydroxyphénylacétique. Cet intermédiaire est ensuite estérifié avec de l’anhydride acétique en milieu basique pour donner de l’acétate d’hydroxytyrosol . Une autre méthode consiste en l’acétylation directe de l’hydroxytyrosol à l’aide d’anhydride acétique en présence d’un catalyseur tel que la pyridine .

Méthodes de production industrielle

La production industrielle de l’acétate d’hydroxytyrosol fait souvent appel à des approches biotechnologiques en raison de leur durabilité et de leur efficacité. Des micro-organismes tels qu’Escherichia coli et Saccharomyces cerevisiae sont génétiquement modifiés pour produire de l’hydroxytyrosol, qui est ensuite acétylé pour former de l’acétate d’hydroxytyrosol . Cette méthode offre des rendements élevés et est respectueuse de l’environnement.

Analyse Des Réactions Chimiques

Types de réactions

L’acétate d’hydroxytyrosol subit diverses réactions chimiques, notamment :

Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels pour former différents dérivés ayant des activités biologiques variables.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : L’anhydride acétique et la pyridine sont couramment utilisés pour les réactions d’acétylation.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Hydroxytyrosol.

Substitution : Divers esters et éthers en fonction du substituant utilisé.

Applications de la recherche scientifique

L’acétate d’hydroxytyrosol a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

L’acétate d’hydroxytyrosol est souvent comparé à d’autres composés phénoliques tels que :

Oléuropéine : Ce composé est un précurseur de l’hydroxytyrosol et de l’acétate d’hydroxytyrosol et présente des avantages similaires pour la santé.

L’acétate d’hydroxytyrosol se distingue par sa stabilité et sa lipophilie accrues, ce qui le rend plus efficace dans certaines applications, en particulier dans la formulation de produits lipophiles .

Activité Biologique

Hydroxytyrosol acetate (HTy-Ac) is a phenolic compound derived from olive oil, primarily known for its potent biological activities. This article explores the various biological effects of HTy-Ac, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

Hydroxytyrosol acetate is an ester formed from hydroxytyrosol and acetic acid. Its chemical structure allows it to exhibit enhanced bioactivity compared to its parent compound, hydroxytyrosol. The increased lipophilicity of HTy-Ac facilitates better absorption and bioavailability in biological systems.

Antioxidant Activity

HTy-Ac demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research indicates that HTy-Ac can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Mechanism : The antioxidant effect is attributed to the compound's ability to upregulate nuclear factor erythroid 2–related factor 2 (Nrf2), which in turn promotes the expression of various antioxidant genes .

- Case Study : A study on senescence-accelerated mouse-prone 8 (SAMP8) mice revealed that HTy-Ac supplementation led to reduced oxidative biomarkers, indicating its potential in combating age-related oxidative damage .

Anti-inflammatory Effects

HTy-Ac exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Research Findings : In a study involving collagen-induced arthritis (CIA) in DBA-1/J mice, dietary supplementation with HTy-Ac significantly reduced the severity of arthritis. The compound decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the activation of inflammatory pathways such as JAK/STAT and NF-κB .

| Parameter | Control Group | HTy-Ac Group |

|---|---|---|

| Serum TNF-α (pg/ml) | 250 | 150 |

| Serum IL-6 (pg/ml) | 200 | 100 |

| Arthritis Score | 4.5 | 1.5 |

Antimicrobial Activity

HTy-Ac has demonstrated antimicrobial activity against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.

- Study Results : The minimum inhibitory concentration (MIC) values for HTy-Ac against Staphylococcus aureus and Staphylococcus epidermidis were found to be 12.5 mg/ml and 25 mg/ml respectively. These values indicate that HTy-Ac possesses effective antimicrobial properties .

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Staphylococcus epidermidis | 12.5 | 25 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of HTy-Ac, particularly in models of neurodegenerative diseases like Alzheimer's.

Propriétés

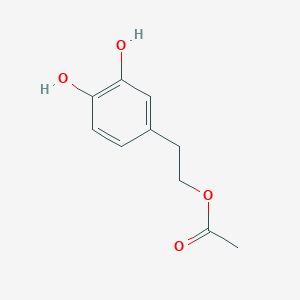

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJGLFPNIZXRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219108 | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69039-02-7 | |

| Record name | Hydroxytyrosol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?

A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.

Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?

A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].

Q3: Can hydroxytyrosol acetate protect red blood cells from oxidative damage?

A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.

Q4: Does hydroxytyrosol acetate impact amyloid-β peptide aggregation?

A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].

Q5: What is the molecular formula and weight of hydroxytyrosol acetate?

A5: Hydroxytyrosol acetate has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.

Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?

A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.

Q7: How does the distribution of hydroxytyrosol acetate within an emulsion affect its antioxidant efficiency?

A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].

Q8: Is hydroxytyrosol acetate stable during olive oil processing and storage?

A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].

Q9: What analytical techniques are commonly used to identify and quantify hydroxytyrosol acetate in olive oil and biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.